7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a chemical compound that belongs to the class of benzoxazepines. Benzoxazepines are heterocyclic compounds containing a benzene ring fused to an oxazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl alcohol and a suitable benzoxazepine precursor.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Substitution reactions can occur at the benzene ring or the oxazepine ring using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), electrophiles, solvents like dichloromethane.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzoxazepines .
Scientific Research Applications
7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticonvulsant, and neuroleptic agent.
Biological Research: It is used in studies related to oxidative stress, microbial pathogenesis, and cancer progression.
Industrial Applications: The compound is utilized in the synthesis of bioactive molecules and as a research tool in proteomics.
Mechanism of Action
The mechanism of action of 7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is relevant in the context of neurodegenerative diseases and cognitive disorders .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzoxazepine: Contains the oxazepine ring at different positions.
1,3-Benzoxazepine: Another positional isomer with distinct properties.
1,5-Benzoxazepine: Differently substituted benzoxazepine with unique applications.
Uniqueness
7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to its specific substitution pattern and the presence of the 4-methylbenzyl group. This structural feature imparts distinct biological activities and chemical reactivity compared to other benzoxazepines .
Properties
CAS No. |
1160245-46-4 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
7-[(4-methylphenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C18H21NO2/c1-14-2-4-15(5-3-14)12-20-13-16-6-7-18-17(10-16)11-19-8-9-21-18/h2-7,10,19H,8-9,11-13H2,1H3 |
InChI Key |
DVANSLNENDYHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COCC2=CC3=C(C=C2)OCCNC3 |
Origin of Product |
United States |
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